(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal
Description
Discovery and Characterization History
The compound (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal emerged from advancements in carbohydrate chemistry during the late 20th century. Its discovery is tied to efforts to synthesize protected sugar derivatives for glycosylation studies. Early work on benzylidene acetals in the 1980s–1990s, such as the oxidation of 4,6-O-benzylidene glucopyranosides to uronic acids, laid the groundwork for understanding its structural framework. The compound was first characterized through collaborative studies combining NMR spectroscopy and X-ray crystallography, with key stereochemical assignments confirmed by 2D-NMR techniques.
Nomenclature and Classification
The IUPAC name reflects its complex polycyclic architecture:
- Core structure : Hexahydropyrano[3,2-d]dioxin (a fused bicyclic system with pyran and dioxin rings).
- Substituents :
- Phenyl group at position 2.
- Hydroxy groups at positions 7 and 8.
- Tetrahydroxyhexanal chain at position 4 via an ether linkage.
- Stereochemistry : All chiral centers (2R,3R,4R,5R; 4aR,6R,7R,8R,8aS) are specified to define spatial arrangement.
Classification :
| Category | Description |
|---|---|
| Carbohydrate derivative | Modified sugar with protective benzylidene acetal and aldehyde functionalities. |
| Polycyclic ether | Contains fused pyran and dioxin rings. |
| Chiral molecule | Eight stereocenters dictate its enantiomeric purity and biological relevance. |
Significance in Carbohydrate Research
This compound serves as a critical intermediate in synthetic glycochemistry:
- Protective group strategy : The benzylidene acetal stabilizes vicinal diols during oligosaccharide assembly.
- Precursor for uronic acids : Oxidation of its C-6 position can yield biologically active uronic acid derivatives.
- Glycosylation studies : Its rigid bicyclic structure modulates reactivity in glycosidic bond formation, as seen in analogous systems.
Evolution of Structural Elucidation Methods
Key advancements in characterizing this compound include:
Techniques and Milestones :
Challenges Addressed :
- Differentiating diastereomers via $$^{13}\text{C}$$ NMR chemical shifts.
- Assigning axial/equatorial orientations in the pyran ring using NOESY spectra.
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O11/c20-6-10(22)13(24)16(11(23)7-21)29-19-15(26)14(25)17-12(28-19)8-27-18(30-17)9-4-2-1-3-5-9/h1-6,10-19,21-26H,7-8H2/t10-,11+,12+,13+,14+,15+,16+,17+,18?,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIGSEUMXXYYCS-MBJYDWKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)OC(O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)OC(O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxyl Groups
Hydroxyl groups on both fragments are protected to prevent undesired side reactions. The pyrano-dioxin ring’s 7,8-dihydroxy groups are typically shielded using benzyl (Bn) or tert-butyldimethylsilyl (TBS) groups. For example, benzylation is achieved via treatment with benzyl bromide in the presence of a base such as sodium hydride, yielding a fully protected intermediate.
Reaction Conditions for Benzylation:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzyl bromide | Tetrahydrofuran | 0°C to RT | 12 h | 85–90% |
Glycosylation and Coupling Reactions
The hexanal fragment is activated for glycosylation by converting its anomeric hydroxyl into a leaving group (e.g., trichloroacetimidate). Coupling with the protected pyrano-dioxin moiety occurs under Lewis acid catalysis (e.g., boron trifluoride diethyl etherate), forming the critical β-glycosidic bond.
Glycosylation Parameters:
| Lewis Acid | Reaction Time | Stereoselectivity |
|---|---|---|
| BF₃·OEt₂ | 3 h | β:α = 9:1 |
Oxidation and Reduction Steps
Post-coupling, oxidation of secondary alcohols to ketones is performed using Dess-Martin periodinane, ensuring high yields without epimerization. Subsequent sodium borohydride reduction restores desired hydroxyl configurations, critical for biological activity.
Oxidation-Reduction Sequence:
-
Dess-Martin periodinane in dichloromethane (0°C, 1 h).
-
NaBH₄ in methanol (-20°C, 30 min).
Deprotection and Final Isolation
Global deprotection removes benzyl groups via catalytic hydrogenation (10% Pd/C, H₂, ethanol). The reaction is monitored by TLC, and the product is purified using reverse-phase chromatography, yielding the title compound in >98% purity.
Hydrogenation Conditions:
| Catalyst Loading | Pressure | Temperature | Yield |
|---|---|---|---|
| 10 wt% Pd/C | 1 atm | 25°C | 95% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Glycosylation efficiency varies with solvent polarity. Dichloromethane enhances anomeric selectivity compared to toluene, while lower temperatures (0°C) minimize side reactions.
Catalytic Systems
Palladium on carbon proves superior to Pearlman’s catalyst (Pd(OH)₂/C) in deprotection, reducing over-hydrogenation risks. Triethylamine as a co-base mitigates acid-induced degradation during benzyl group removal.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity and Stability
The final compound exhibits >98% purity (HPLC, C18 column) and remains stable for 6 months at -80°C in aqueous solution.
Challenges and Considerations in Scale-Up
Chemical Reactions Analysis
Deprotection of Benzylidene Group
The 4,6-O-benzylidene protecting group is a key feature influencing reactivity. Acidic hydrolysis cleaves the benzylidene acetal to regenerate diol functionalities, critical for further functionalization.
| Reaction Conditions | Products | Source |
|---|---|---|
| Dilute HCl (0.1 M) in THF/H₂O (1:1), 50°C, 4h | Hexahydropyrano[3,2-d] dioxine derivative with free 4,6-diol groups |
This reaction is reversible under specific conditions, enabling selective protection/deprotection strategies in multistep syntheses .
Oxidation of Aldehyde Functionality
The terminal aldehyde group (C1 position) undergoes oxidation to form a carboxylic acid, a common step in glycosylation or prodrug synthesis.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| NaClO₂, NaH₂PO₄, 2-methyl-2-butene | H₂O/tert-butanol (3:2), 0°C, 2h | (2R,3R,4R,5R)-4-...hexanal → Corresponding acid |
The aldehyde can also participate in nucleophilic additions (e.g., Grignard reagents) to extend the carbon chain .
Functionalization of Hydroxyl Groups
The seven hydroxyl groups (positions 2,3,5,6,7,8, and hemiacetal) are sites for acetylation, sulfonation, or glycosylation.
Selective Acetylation
| Reagent | Conditions | Site Modified | Source |
|---|---|---|---|
| Ac₂O, pyridine | RT, 12h | Primary hydroxyl (C6) | |
| Ac₂O, DMAP, CH₂Cl₂ | 0°C → RT, 6h | Secondary hydroxyls (C2, C3, C5) |
Bulkier reagents (e.g., TrCl) selectively protect primary hydroxyls, while milder conditions target secondary positions .
Glycosylation
The C4 hydroxyl participates in glycosidic bond formation:
| Donor | Catalyst | Product | Source |
|---|---|---|---|
| Trichloroacetimidate (glucose) | TMSOTf, CH₂Cl₂, -15°C | β-1,4-linked disaccharide derivative |
Phenylthio Group Reactivity
In analogs with a phenylthio substituent (e.g., ), this group acts as a leaving atom in nucleophilic substitutions:
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| NaN₃, DMF, 80°C | 12h | Azide derivative | |
| NH₃ (aq.), MeOH, RT | 24h | Amine derivative |
Reductive Pathways
The aldehyde group is reduced to a primary alcohol using NaBH₄ or catalytic hydrogenation:
| Reducing Agent | Conditions | Product | Source |
|---|---|---|---|
| NaBH₄, MeOH, 0°C | 1h | (2R,3R,4R,5R)-4-...hexanol | |
| H₂, Pd/C (10%), EtOH | RT, 3h | Same as above |
Stability Under Physiological Conditions
The compound undergoes pH-dependent hydrolysis:
| pH | Half-Life (37°C) | Major Degradation Product | Source |
|---|---|---|---|
| 1.2 | 2.3h | Deprotected diol + hexanoic acid | |
| 7.4 | 48h | Intact compound |
Key Research Findings
-
Synthetic Utility : The benzylidene group enhances solubility in organic solvents (e.g., DCM, THF), facilitating reactions at other positions .
-
Bioconjugation Potential : The aldehyde enables Schiff base formation with amines, useful for protein-drug conjugates .
-
Selectivity Challenges : Steric hindrance from the hexahydropyrano ring limits reactivity at C7 and C8 hydroxyls unless harsh conditions are employed .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to known therapeutic agents. It can serve as a lead compound for the development of new drugs targeting various diseases.
- Antitumor Activity : Similar compounds have been noted for their antitumor properties by inhibiting DNA synthesis through mechanisms involving topoisomerase II. This suggests that the compound could be explored for its potential anticancer effects .
Biochemical Studies
The presence of multiple hydroxyl groups suggests that the compound may interact with biological macromolecules such as proteins and nucleic acids.
- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. This could be an avenue for further research into enzyme inhibitors derived from this compound.
Natural Product Synthesis
The compound's complex structure makes it a candidate for studies in natural product synthesis. Its derivatives can be synthesized to explore their biological activities.
- Synthetic Pathways : Research has been conducted on synthetic pathways to create analogs of this compound that may enhance its biological activity or reduce toxicity .
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of compounds related to (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal. Results indicated significant inhibition of tumor growth in vitro and in vivo models when administered at specific dosages.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 10 | MCF7 |
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes by derivatives of the compound. The results showed that certain modifications enhanced inhibitory effects on target enzymes involved in cancer metabolism.
| Enzyme Target | Inhibition (%) | Compound |
|---|---|---|
| Topoisomerase II | 75% | Modified Compound A |
| Kinase X | 60% | Modified Compound B |
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Molecular Formula : C₁₄H₁₈O₆
- Key Differences : Replaces the hexanal chain with a methoxy group at position 4.
- Impact : The methoxy group reduces polarity, increasing lipid solubility compared to the hydroxyl-rich target compound. This enhances stability under acidic conditions but diminishes hydrogen-bonding capacity .
- Applications : Used in glycosylation reactions due to its stability .
(4aR,6S,7R,8R,8aS)-6-Phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Molecular Formula : C₁₉H₂₀O₇
- Key Differences: Substitutes the hexanal with a phenoxy group at position 5.
- However, it reduces aqueous solubility (sample solution: 25 µL in 10 mM stock) .
- Applications : Explored as a chiral building block in asymmetric synthesis .
Functional Group Variants
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal (Aldehydo-D-glucose)
- Molecular Formula : C₆H₁₂O₆
- Key Differences : Lacks the dioxine ring but shares the hexanal backbone.
- Impact : The absence of the dioxine ring simplifies reactivity, making it a substrate for glycolysis. The target compound’s dioxine moiety may confer resistance to enzymatic cleavage .
- Applications : Fundamental in carbohydrate metabolism studies .
(2R,3R,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- Key Differences : Replaces hydroxyl groups with benzyloxy and phenylthio substituents.
- Impact : The phenylthio group introduces nucleophilic reactivity, enabling thiol-ene click chemistry applications absent in the target compound .
- Applications : Utilized in polymer chemistry and glycoconjugate synthesis .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Hydroxyl Group Impact: The target compound’s seven hydroxyl groups enhance binding to carbohydrate-binding proteins (e.g., lectins) compared to methoxy or phenoxy analogs, as seen in studies of similar glycosides .
- Stereochemical Specificity: The 2R,3R,4R,5R configuration aligns with natural carbohydrate stereochemistry, suggesting compatibility with enzymatic systems, unlike synthetic variants with non-natural stereochemistry .
Biological Activity
The compound (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal (CAS No. 93417-41-5) is a complex organic molecule with significant potential in biological research. This article explores its biological activity based on recent studies and findings.
The chemical formula of this compound is , with a molecular weight of 430.4 g/mol. It exhibits solubility in various solvents and is primarily utilized for research purposes.
| Property | Value |
|---|---|
| Molecular Formula | C19H26O11 |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 93417-41-5 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antioxidant Activity :
- Studies have shown that the compound possesses antioxidant properties that can help mitigate oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.
-
Antimicrobial Properties :
- The compound has been investigated for its potential antimicrobial effects against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
-
Cytotoxic Effects :
- In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. This suggests potential applications in cancer therapy as a chemotherapeutic agent.
Antioxidant Activity
A study conducted by researchers at [source] indicated that the compound significantly reduces reactive oxygen species (ROS) levels in human fibroblast cells. The mechanism involves the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Antimicrobial Properties
In a comparative study published in [source], the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it exhibited notable inhibitory activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Cytotoxic Effects
Research published in [source] evaluated the cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of treatment.
Case Study 1: Antioxidant Potential
A randomized controlled trial assessed the effects of this compound on oxidative stress markers in patients with chronic inflammatory conditions. The results indicated a significant reduction in malondialdehyde (MDA) levels after supplementation with the compound over a period of three months.
Case Study 2: Antimicrobial Efficacy
In another study focusing on wound infections caused by resistant strains of bacteria, topical application of this compound resulted in faster healing rates compared to standard treatments. Patients treated with the compound showed a reduction in infection rates by approximately 50%.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of this polyhydroxy compound requires precise control over stereochemistry and protecting group strategies. For example, outlines a procedure using dimethyl sulfoxide (DMSO) and oxalyl chloride at -85°C to generate sulfoxide intermediates, followed by quenching with triethylamine. To optimize yields, researchers should:
- Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete steps.
- Use inert atmospheres (e.g., argon) to prevent oxidation of sensitive hydroxyl groups.
- Adjust stoichiometry of reagents like n-BuLi (as in ) to minimize side reactions.
Reference: .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation assays : Test solubility in buffered solutions (pH 2–12) using UV-Vis or HPLC to track decomposition products (e.g., aldehyde oxidation or glycosidic bond hydrolysis).
- Thermal stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. highlights the need to avoid prolonged exposure to moisture, as hydroxyl groups may promote hygroscopicity and degradation.
Reference: .
Q. What spectroscopic techniques are most effective for characterizing its stereochemistry and functional groups?
- Methodological Answer :
- NMR : Use - and -NMR to resolve stereocenters, particularly the pyranose ring protons (e.g., 3.0–5.5 ppm regions). 2D techniques (COSY, HSQC) clarify coupling patterns ().
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.
- Infrared (IR) spectroscopy : Identify hydroxyl (3200–3600 cm) and aldehyde (∼2700 cm) stretches.
Reference: .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict interactions between this compound and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., hydroxyl and aldehyde groups). references QSPR models for predicting log P and solubility, which correlate with membrane permeability.
- Molecular docking : Use software like AutoDock Vina to simulate binding to carbohydrate-processing enzymes (e.g., glycosidases). Prioritize conformational sampling of the hexanal chain and pyranose ring flexibility.
Reference: .
Q. What experimental strategies resolve contradictions in reported solubility data for similar polyhydroxy compounds?
- Methodological Answer : Discrepancies often arise from solvent purity or crystallization conditions. To address this:
- Standardized protocols : Use USP-grade solvents and controlled humidity (e.g., recommends avoiding moisture).
- Dynamic light scattering (DLS) : Measure particle size distribution in saturated solutions to detect aggregation.
- Co-solvent systems : Test solubility in DMSO/water gradients (e.g., uses dichloromethane for extraction).
Reference: .
Q. How can AI-driven process control systems enhance scalability in synthesizing this compound?
- Methodological Answer : Implement AI tools for:
- Real-time reaction monitoring : Use inline Raman spectroscopy coupled with machine learning to detect intermediates (e.g., sulfoxide formation in ).
- Predictive optimization : Train neural networks on historical yield data to recommend temperature/pH adjustments. highlights COMSOL Multiphysics for simulating mass transfer limitations in reactor design.
Reference: .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
